molecular formula C9H10N2O3 B13148630 N-AC-L-Phg-OH

N-AC-L-Phg-OH

Cat. No.: B13148630
M. Wt: 194.19 g/mol
InChI Key: GIOUOHDKHHZWIQ-ZETCQYMHSA-N
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Description

N-acetyl-L-phenylglycine is a derivative of phenylglycine, an amino acid. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid. It is a white crystalline solid that is slightly soluble in water and more soluble in organic solvents. N-acetyl-L-phenylglycine is used in various fields, including pharmaceuticals, where it serves as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-L-phenylglycine can be synthesized through several methods. One common approach involves the acetylation of L-phenylglycine using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-acetyl-L-phenylglycine as the primary product .

Industrial Production Methods

In industrial settings, the production of N-acetyl-L-phenylglycine often involves the use of large-scale reactors where L-phenylglycine is reacted with acetic anhydride under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-L-phenylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-acetyl-L-phenylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-acetyl-L-phenylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, in the context of neurological disorders, it may act by modulating neurotransmitter levels and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-L-phenylglycine is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This modification enhances its solubility in organic solvents and its stability under various conditions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

(2S)-2-(carbamoylamino)-2-phenylacetic acid

InChI

InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)/t7-/m0/s1

InChI Key

GIOUOHDKHHZWIQ-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)N

Origin of Product

United States

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